

5-O-Demethyl-28-hydroxy-Avermectin A1a CAS number and molecular weight

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Compound of Interest

Compound Name: 5-O-Demethyl-28-hydroxy-Avermectin A1a

Cat. No.: B15584993

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An In-depth Technical Guide to 5-O-Demethyl-28-hydroxy-Avermectin A1a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-O-Demethyl-28-hydroxy-Avermectin A1a**, a derivative of the avermectin family of 16-membered macrocyclic lactones. Avermectins, naturally produced by the soil actinomycete *Streptomyces avermitilis*, are renowned for their potent anthelmintic and insecticidal properties. This document details the chemical properties, potential experimental methodologies, and putative signaling pathways associated with this specific analogue.

Core Compound Data

5-O-Demethyl-28-hydroxy-Avermectin A1a is recognized as a degradation product of Avermectin B1a.^{[1][2][3]} Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	96722-46-2	--INVALID-LINK--
Molecular Formula	C ₄₈ H ₇₂ O ₁₅	--INVALID-LINK--
Molecular Weight	889.08 g/mol	--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **5-O-Demethyl-28-hydroxy-Avermectin A1a** are not readily available in published literature. However, as a degradation product of Avermectin B1a, its formation can be achieved through forced degradation studies. The following protocols are based on established methodologies for the degradation and analysis of avermectins.

Forced Degradation of Avermectin B1a for the Generation of Derivatives

This protocol outlines the conditions for the forced degradation of Avermectin B1a to generate various degradation products, including hydroxylated and demethylated species.

Materials:

- Avermectin B1a standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, ultrapure

- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

- Acidic Degradation: Dissolve Avermectin B1a in acetonitrile and treat with 0.05 M HCl. Incubate at room temperature for a specified period (e.g., 5 hours). Neutralize the solution with an appropriate base.^[4]
- Alkaline Degradation: Dissolve Avermectin B1a in acetonitrile and treat with 0.025 M NaOH. Incubate at room temperature for a specified period (e.g., 1 hour). Neutralize the solution with an appropriate acid.^[4]
- Oxidative Degradation: Treat Avermectin B1a dissolved in acetonitrile with 5% H₂O₂. Incubate at room temperature for an extended period (e.g., 21 hours).^[4]
- Sample Cleanup: Following degradation, the resulting mixture can be cleaned up using solid-phase extraction. Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a water/acetonitrile mixture. Elute the avermectin derivatives with acetonitrile.

Analytical Characterization by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method suitable for the separation and detection of avermectin derivatives.

Instrumentation:

- HPLC system with a Diode Array Detector (DAD) or a fluorescence detector.
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase and Gradient:

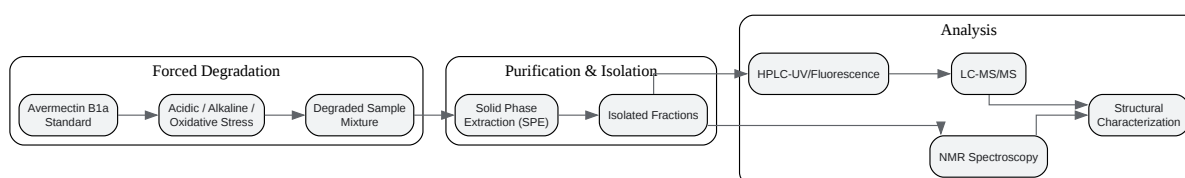
- A common mobile phase for avermectin analysis is a mixture of acetonitrile, methanol, and water.^{[5][6]}
- An example mobile phase composition is acetonitrile:methanol:ultrapure water (53:35:12, v/v/v).^{[5][6]}

- Isocratic or gradient elution can be employed to achieve optimal separation.

Detection:

- UV detection is typically performed at 245 nm or 250 nm.[5][6]
- For enhanced sensitivity and selectivity, fluorescence detection can be used after a derivatization step. The derivatization is often achieved using trifluoroacetic anhydride, with excitation and emission wavelengths around 365 nm and 475 nm, respectively.[7]

Workflow for Experimental Analysis



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A generalized workflow for the generation and analysis of avermectin degradation products.

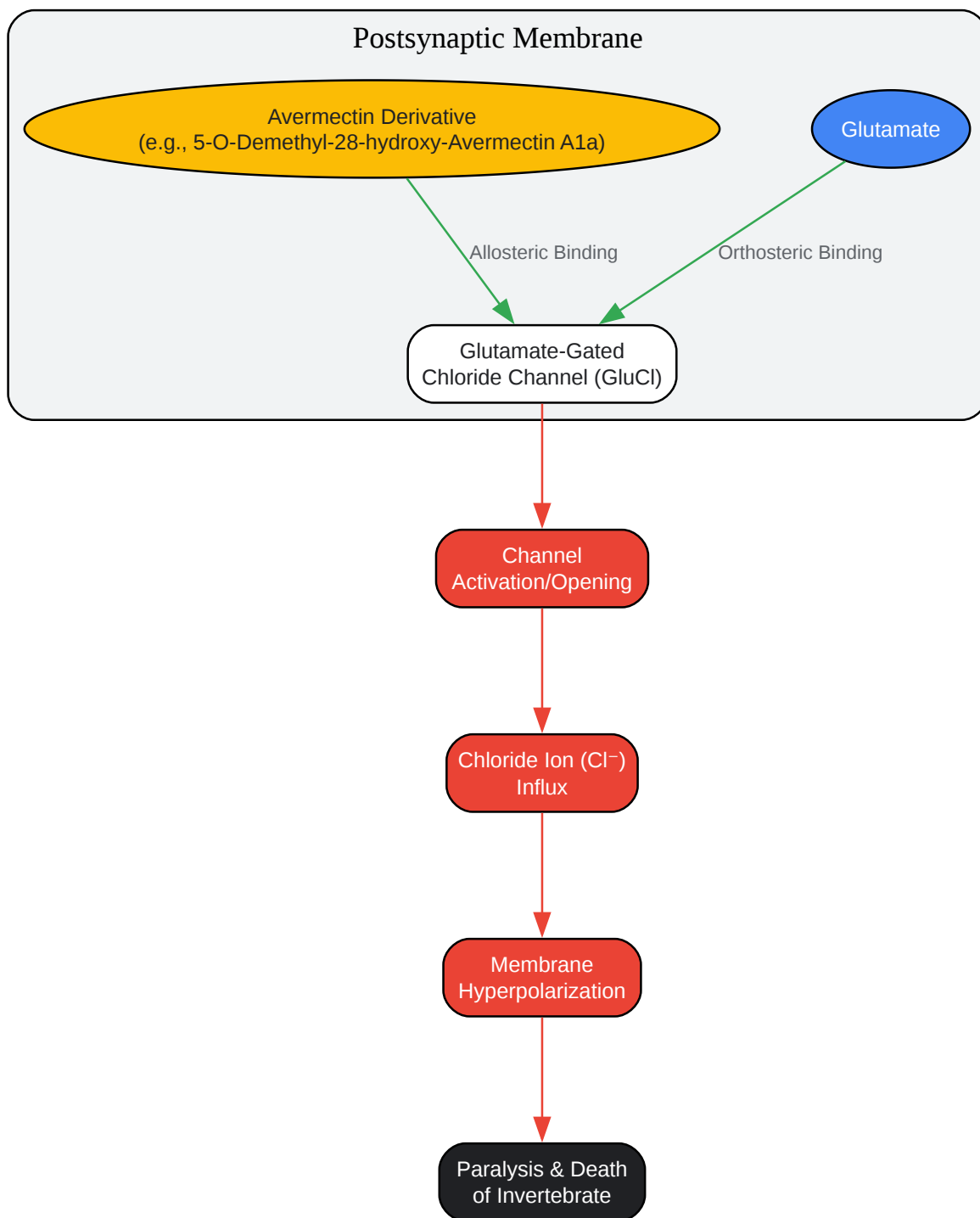
Putative Signaling Pathways

The primary mechanism of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCl) in invertebrates.[8] They can also modulate GABA-A receptors, although with a lower affinity.[8] While specific signaling studies on **5-O-Demethyl-28-hydroxy-Avermectin A1a** are not available, it is presumed to interact with these channels in a manner similar to its parent compounds.

Interaction with Glutamate-Gated Chloride Channels

Avermectins bind to an allosteric site on the GluCl, distinct from the glutamate binding site. This binding locks the channel in an open conformation, leading to an influx of chloride ions. The

resulting hyperpolarization of the neuronal or muscle cell membrane leads to paralysis and death of the invertebrate.

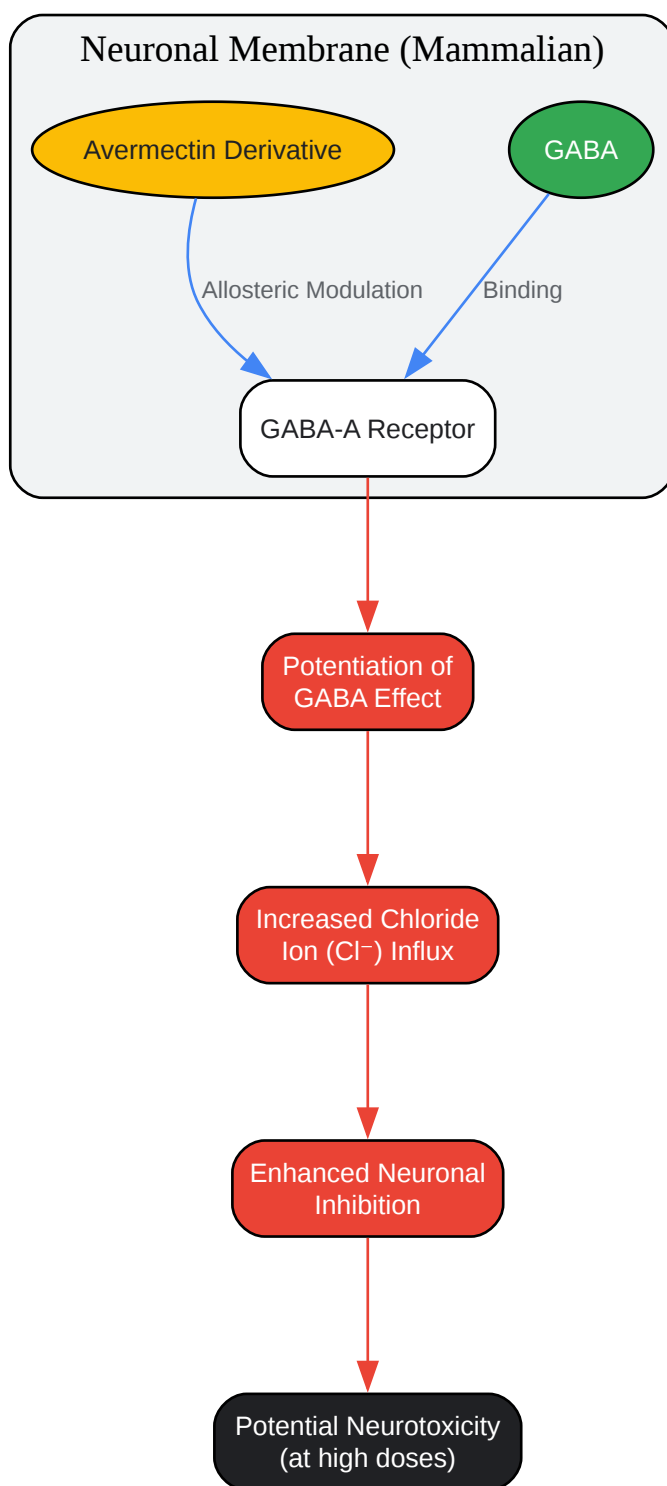


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Proposed signaling pathway for avermectin derivatives at the invertebrate GluCl.

Modulation of GABA-A Receptors

In mammals, avermectins can interact with GABA-A receptors, which are also ligand-gated chloride channels. This interaction is generally weaker than with invertebrate GluCl and is thought to be responsible for the neurotoxicity observed at high doses. Avermectins can potentiate the effect of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, leading to increased chloride influx and neuronal inhibition.



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Putative modulatory pathway of avermectin derivatives at the mammalian GABA-A receptor.

Conclusion

5-O-Demethyl-28-hydroxy-Avermectin A1a, as a derivative and degradation product of Avermectin B1a, is an important compound for researchers in the fields of drug development, parasitology, and analytical chemistry. While specific biological data for this compound is limited, the established knowledge of the avermectin class provides a strong foundation for further investigation. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for the generation, characterization, and mechanistic study of this and other related avermectin derivatives. Further research is warranted to elucidate the specific biological activity and pharmacological profile of **5-O-Demethyl-28-hydroxy-Avermectin A1a**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. glpbio.cn [glpbio.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. Avermectin - Wikipedia [en.wikipedia.org]
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